(2-Fluoro-benzyl)-furan-2-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-Fluoro-benzyl)-furan-2-ylmethyl-amine” is a complex organic molecule that contains a benzyl group (a benzene ring attached to a CH2 group), a furan ring (a 5-membered ring containing oxygen), and an amine group (NH2). The presence of a fluorine atom indicates that it is a fluorinated compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, fluorinated compounds are often synthesized using techniques such as enzymatic synthesis . Enzymes like cytochrome P450, aldolases, fluoroacetyl coenzyme A thioesterases, and others have been used for the synthesis of fluorinated compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, as is common for many organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Reactions at the benzylic position (the carbon next to the benzene ring) are common and can include free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine atom, the benzyl group, the furan ring, and the amine group. Fluorine atoms can significantly alter the properties of organic compounds, including their pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability .Scientific Research Applications
Organic Synthesis and Chemical Properties
Furan derivatives, such as (2-Fluoro-benzyl)-furan-2-ylmethyl-amine, are crucial in the synthesis of heterocyclic compounds. Arylmethylidenefuranones, for instance, react with various nucleophiles, producing a wide range of compounds including amides, benzofurans, and pyridazinones, which are significant in drug development and material science (Kamneva, Anis’kova, & Egorova, 2018). Furthermore, furan-containing compounds are central to the synthesis of polymers and functional materials, leveraging their unique reactivity for innovative applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the incorporation of fluorine atoms into organic molecules, similar to this compound, significantly affects the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Fluorinated compounds have been shown to improve metabolic stability, bioavailability, and binding affinity towards biological targets. For example, fluorouracil, a fluorinated pyrimidine, is a cornerstone in cancer chemotherapy, illustrating the therapeutic potential of fluorinated molecules (Sobrero, Aschele, & Bertino, 1997).
Environmental Applications
Furan derivatives also play a role in environmental science, particularly in the removal of toxic substances. A study on the removal of dioxins and furans from incinerator flue gas highlights the environmental relevance of furan chemistry in tackling pollution and enhancing waste management practices (Mukherjee, Debnath, & Ghosh, 2016). Additionally, amine-functionalized sorbents have been investigated for their efficacy in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, underscoring the environmental applications of amine and fluorine chemistry (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. Given the increasing interest in fluorinated compounds in fields like pharmaceuticals and materials science, it’s possible that new synthetic methods, applications, and studies on its properties could be areas of future research .
properties
IUPAC Name |
1-(2-fluorophenyl)-N-(furan-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7,14H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADMHCTXMCVDHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CO2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
510723-70-3 |
Source
|
Record name | 2-Furanmethanamine, N-[(2-fluorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510723-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.